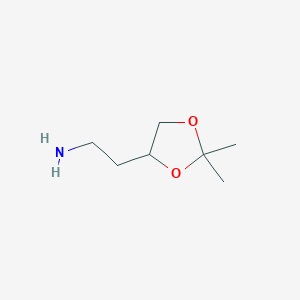
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is an organic compound characterized by a dioxolane ring attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate amine under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,3-Isopropylidene-sn-glycerol
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine is unique due to its specific combination of a dioxolane ring and an ethanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications .
生物活性
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine, with the molecular formula C7H15NO2 and CAS number 89855-42-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through methods involving dioxolane derivatives as intermediates. Research indicates that these compounds can be derived from salicylaldehyde and various diols using catalytic methods, yielding high enantiomeric purity and good yields .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antibacterial and antifungal properties. The following sections summarize key findings from research studies.
Antimicrobial Activity
A study investigating various 1,3-dioxolane derivatives reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for active compounds ranged from 625 to 1250 µg/mL against these pathogens .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 4 | E. faecalis | 625 |
| - | C. albicans | 312.5 |
Antioxidant and Anti-inflammatory Effects
Another study focused on a related compound, Se-DMC (Se-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-chlorobenzoselenolate), which exhibited notable antioxidant properties. In vitro tests demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. Furthermore, in vivo experiments indicated that Se-DMC effectively reduced nociception induced by glutamate and acetic acid in animal models .
Case Studies
Case Study 1: Antibacterial Screening
In a comprehensive screening of various dioxolane derivatives, it was found that several compounds exhibited potent antibacterial activities. The study specifically highlighted the effectiveness of compounds derived from the dioxolane framework against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.
Case Study 2: Antinociceptive Properties
Research on Se-DMC revealed its antinociceptive effects in animal models. The compound significantly reduced pain responses when administered prior to pain-inducing agents like acetic acid. This effect was attributed to the modulation of serotonergic and glutamatergic systems, indicating that dioxolane derivatives could serve as therapeutic agents for pain management .
特性
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAUYKHQWYPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














